molecular formula C9H11ClN2O B1477773 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine CAS No. 2098037-79-5

7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine

Cat. No.: B1477773
CAS No.: 2098037-79-5
M. Wt: 198.65 g/mol
InChI Key: HSTBRJKEEBFXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is a chemical compound that is part of the benzoxazepine class . Benzoxazepines are a class of compounds that have been found to have a wide range of biological activities .


Synthesis Analysis

The synthesis of benzoxazepine derivatives has been reported in the literature . The general procedure involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol can be used to prepare a series of benzoxazepine derivatives .


Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives, including “this compound”, is characterized by a seven-membered heterocyclic ring system, a fused aromatic group, and a –N–C(=O)– group, which is similar to a protein amide bond .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazepine derivatives involve the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . The hydroxy proton of the aminophenol plays a crucial role in this process .

Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine, along with its derivatives, is notable for its application in the synthesis of complex molecules with potential medicinal properties. One study details the process development and scale-up for a scalable synthesis of benzoxazepine-containing kinase inhibitors, emphasizing the importance of the tetrahydrobenzo[f][1,4]oxazepine core in drug development (S. Naganathan et al., 2015). Similarly, research on dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines highlights the influence of the chlorine substitution pattern on pharmacology, underscoring the potential of these compounds in targeting histamine receptors and selected GPCRs (Franziska Naporra et al., 2016).

Heterocyclic Chemistry

The compound is also pivotal in heterocyclic chemistry for the synthesis of novel structures. For example, a method for the regioselective synthesis of tricyclic systems incorporating the oxazepine ring has been described, showcasing the compound's versatility in generating new heterocyclic molecules (Fahimeh Assadzadeh et al., 2022). This synthesis method is crucial for the development of new pharmaceuticals and materials.

Organocatalysis and Asymmetric Synthesis

In organocatalysis, the compound's framework has been utilized for the asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines, demonstrating its role in creating chiral molecules with high enantioselectivity (Bing Li et al., 2019). Such methodologies are fundamental in the synthesis of enantiomerically pure compounds for pharmaceutical applications.

Mechanism of Action

While the specific mechanism of action for “7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is not mentioned in the search results, benzoxazepine derivatives have been found to exhibit a wide range of biological activities . For example, they have been found to have anticonvulsant and hypnotic effects .

Properties

IUPAC Name

7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTBRJKEEBFXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1N)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 2
7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 3
7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 4
Reactant of Route 4
7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 5
7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 6
7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.